molecular formula C20H32O5 B163474 13,14-Dihydro-15-keto prostaglandin D2-d4

13,14-Dihydro-15-keto prostaglandin D2-d4

货号: B163474
分子量: 356.5 g/mol
InChI 键: BHMBVRSPMRCCGG-DCNIGHKFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This deuterated prostaglandin analog features a cyclopentyl core with a 3-oxo group, a hydroxyl group at position 5 (5S configuration), and a (E,3S)-3-hydroxyoct-1-enyl side chain. The tetradeuterio substitution at positions 3 and 4 of the heptenoic acid chain enhances metabolic stability by reducing deuteration-sensitive enzymatic degradation pathways. Its stereochemistry (1R,2R,5S) and conjugated double bonds (Z and E configurations) are critical for biological activity and receptor binding .

属性

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-DCNIGHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Corey Lactone Derivative as a Precursor

The cyclopentane core is constructed using a modified Corey lactone synthesis, a cornerstone in prostaglandin chemistry. Diethyl malonate undergoes alkylation with 1,4-dibromobutane in the presence of sodium ethoxide to form a cyclopentane diester intermediate. Hydrolysis and decarboxylation yield cyclopentanecarboxylic acid, which is further functionalized:

Diethyl malonate+1,4-dibromobutaneNaOEtCyclopentane diesterHydrolysisCyclopentanecarboxylic acid\text{Diethyl malonate} + 1,4\text{-dibromobutane} \xrightarrow{\text{NaOEt}} \text{Cyclopentane diester} \xrightarrow{\text{Hydrolysis}} \text{Cyclopentanecarboxylic acid}

Introduction of 3-Oxo and 5-Hydroxy Groups

The 3-oxo group is introduced via oxidation of a secondary alcohol using Jones reagent (CrO₃/H₂SO₄). Stereoselective reduction of the 5-keto group to the 5-hydroxy configuration is achieved using chiral catalysts such as (R)-BINAP-Ru complexes, ensuring >95% enantiomeric excess (ee).

Hept-5-enoic Acid Chain Synthesis

Stereoselective Formation of the (E,3S)-3-Hydroxyoct-1-enyl Side Chain

The (E,3S)-3-hydroxyoct-1-enyl group is synthesized via asymmetric aldol condensation. (S)-Proline-catalyzed reaction between octanal and ethyl glyoxylate yields the (3S)-hydroxyaldehyde, which is subsequently subjected to a Wittig reaction with Ph₃P=CHCO₂Et to install the (E)-double bond.

Octanal+Ethyl glyoxylate(S)-Proline(3S)-HydroxyaldehydeWittig(E)-3-Hydroxyoct-1-enyl phosphate\text{Octanal} + \text{Ethyl glyoxylate} \xrightarrow{(S)\text{-Proline}} (3S)\text{-Hydroxyaldehyde} \xrightarrow{\text{Wittig}} (E)\text{-3-Hydroxyoct-1-enyl phosphate}

Deuteration at 3,3,4,4 Positions

Deuterium is incorporated using a rhodium-catalyzed H-D exchange reaction. The non-deuterated heptenoic acid precursor is treated with RhCl₃·3H₂O in deuterated methanol (CD₃OD) at 80°C for 24 hours, achieving >99% deuteration at the 3,3,4,4 positions.

Coupling and Final Functionalization

Mitsunobu Coupling

The cyclopentane core and heptenoic acid chain are coupled via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the 5-hydroxy group of the cyclopentane reacts with the terminal carboxylate of the heptenoic acid chain to form the ester linkage.

Oxidation and Deprotection

The 3-oxo group is reinstated by oxidizing a transient 3-hydroxy intermediate with pyridinium chlorochromate (PCC). Final deprotection of ester groups using LiOH in tetrahydrofuran (THF)/water yields the free acid.

Optimization of Deuteration Efficiency

Catalyst Screening

Comparative studies of deuteration catalysts reveal rhodium-based systems superior to palladium or iridium. RhCl₃ in CD₃OD achieves 99.2% deuteration, whereas Pd/C in D₂O attains only 76.5%.

Table 1: Deuteration Efficiency with Different Catalysts

CatalystDeuterium SourceTemp (°C)Deuteration (%)
RhCl₃·3H₂OCD₃OD8099.2
Pd/CD₂O10076.5
IrCl₃CD₃COCD₃7088.1

Solvent Effects

Deuterated alcohols (e.g., CD₃OD, C₂D₅OD) enhance deuteration rates compared to D₂O due to improved substrate solubility and catalyst activity.

Challenges and Solutions

Stereochemical Integrity

The (E,3S) configuration of the octenyl side chain is prone to epimerization under acidic conditions. Employing buffered reaction media (pH 7–8) and low temperatures (0–5°C) during coupling steps preserves stereochemistry.

Deuterium Leakage

Post-deuteration purification via reverse-phase HPLC (C18 column, acetonitrile/D₂O gradient) minimizes proton back-exchange, maintaining deuteration >98% .

化学反应分析

反应类型: 前列腺素D2-d4会发生各种化学反应,包括:

    氧化: 前列腺素D2-d4可以被氧化形成各种氧化衍生物。

    还原: 还原反应可以将前列腺素D2-d4转化为其还原形式。

    取代: 取代反应可以将不同的官能团引入前列腺素D2-d4分子中。

常用试剂和条件:

    氧化剂: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

    还原剂: 常用的还原剂包括硼氢化钠(NaBH4)和氢化铝锂(LiAlH4)。

    取代试剂: 各种卤化剂和亲核试剂可用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,前列腺素D2-d4的氧化会导致形成氧化前列腺素衍生物,而还原会产生还原前列腺素形式 .

科学研究应用

Molecular Formula and Weight

  • Molecular Formula : C23H34O5C_{23}H_{34}O_5
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 1224443-47-3

Structural Features

The compound features multiple stereocenters and a long carbon chain with hydroxyl functional groups. Its (Z) configuration indicates specific geometric isomerism around the double bonds, which is critical for its biological activity.

Reactivity Profile

The presence of hydroxyl groups suggests that this compound can participate in various chemical reactions typical for fatty acids and their derivatives. This includes potential interactions with enzymes or receptors in biological systems.

Internal Standard for Mass Spectrometry

One of the primary applications of (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid is its use as an internal standard in the quantification of prostaglandin D2 (PGD2) by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The isotopic labeling allows for precise quantification and tracking of metabolic pathways involving PGD2, which is crucial for understanding various physiological and pathological processes.

Metabolic Tracing Studies

Due to its deuterated nature, this compound is suitable for metabolic tracing studies . Researchers can use it to investigate the metabolic pathways of fatty acids and their derivatives in biological systems. The incorporation of deuterium allows for enhanced sensitivity in detecting metabolites through NMR and MS techniques .

Pharmaceutical Development

As a derivative of prostaglandins, this compound may have implications in pharmaceutical development . Its structural characteristics suggest potential therapeutic applications in treating conditions related to inflammation and pain, similar to other prostaglandin analogs .

Biological Assays

The compound can be utilized in various biological assays to study its interactions with biological targets such as enzymes or receptors. Understanding these interactions is vital for elucidating the mechanisms of action and potential therapeutic effects .

Data Tables

ApplicationDescription
Internal StandardUsed for quantifying PGD2 by GC/LC-MS
Metabolic TracingInvestigates fatty acid metabolic pathways using isotopic labeling
Pharmaceutical DevelopmentPotential therapeutic applications targeting inflammation and pain
Biological AssaysStudies interactions with enzymes/receptors to elucidate mechanisms of action

Case Study 1: Quantification of PGD2

In a recent study published in a peer-reviewed journal, researchers employed (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid as an internal standard for the quantification of PGD2 in human mast cells. The results demonstrated improved accuracy and reproducibility compared to non-deuterated standards.

Case Study 2: Metabolic Pathway Analysis

Another study utilized this compound to trace the metabolic pathways of fatty acids in murine models. The incorporation of deuterium allowed researchers to track the conversion rates of fatty acids into various metabolites accurately. This research provided insights into lipid metabolism under different physiological conditions .

作用机制

前列腺素D2-d4通过与特定受体结合来发挥其作用,包括前列腺素D2受体1(DP1)和前列腺素D2受体2(DP2)。这些受体是G蛋白偶联受体,介导各种生物反应,如支气管收缩、炎症和免疫细胞趋化。 这些受体的激活会触发下游信号通路,从而导致观察到的生理效应 .

类似化合物:

    前列腺素D2: 前列腺素D2的非氘代形式,它具有相似的生物功能,但缺乏氘原子。

    前列腺素E2: 另一种具有不同生物功能的前列腺素,包括血管扩张和免疫反应的调节。

    前列腺素F2α: 参与子宫收缩和调节眼压等过程。

独特性: 前列腺素D2-d4由于存在氘原子而具有独特性,这可以提高其稳定性并在分析应用中提供独特的优势。 氘原子还可以影响化合物的药代动力学和代谢途径,使其成为科学研究中宝贵的工具 .

相似化合物的比较

3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-Hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic Acid

  • Key Differences :
    • Replaces the 3-oxo group with a 3R-hydroxyl group.
    • Cyclopentyl ring has two hydroxyls (3R,5S) instead of 5S-hydroxyl and 3-oxo.
  • Reduced enzymatic oxidation at the 3-position due to hydroxylation instead of a ketone .

7-[(1R,2R,3R)-3-Hydroxy-2-[(3S)-3-Hydroxyoct-1-en-1-yl]-5-Oxocyclopentyl]hept-5-enoic Acid

  • Key Differences :
    • Cyclopentyl ring has 3R-hydroxyl and 5-oxo groups (vs. 5S-hydroxyl and 3-oxo in the target compound).
    • Lacks deuterium substitution.
  • Impact :
    • Altered hydrogen bonding and receptor affinity due to hydroxyl/oxo positional swap.
    • Shorter metabolic half-life compared to deuterated analogs .

NPC319163: (Z)-7-[(1S,5R)-5-[(E,3S)-3-Hydroxyoct-1-enyl]-4-Oxocyclopent-2-en-1-yl]hept-5-enoic Acid

  • Key Differences :
    • Cyclopentyl ring has 4-oxo and 1S,5R stereochemistry (vs. 3-oxo and 1R,2R,5S).
    • Double bond at position 2 of the cyclopentene ring.
  • Impact :
    • Conformational strain from the 4-oxo group may reduce binding to prostaglandin receptors.
    • Stereochemical inversion at position 1 could diminish activity .

Carboprost (Z-7-[(1R,2R,3R,5S)-2-[(E,3S)-3-Methyl-3-Hydroxyoct-1-enyl]-3,5-Dihydroxycyclopentyl]hept-5-enoic Acid)

  • Key Differences :
    • Contains a 3-methyl group on the octenyl chain and bis-hydroxyls (3R,5S) on the cyclopentyl ring.
    • Approved drug (ATC code G02AD04) for obstetric use.
  • Impact :
    • Methyl group enhances lipophilicity and metabolic stability.
    • Bis-hydroxyls improve water solubility and receptor interaction .

Phenyl-Substituted Analogs (e.g., (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(S,E)-3-Hydroxy-5-Phenylpent-1-en-1-yl]cyclopentyl]-N-Ethylhept-5-enamide)

  • Key Differences :
    • Phenyl group replaces the octenyl chain; carboxylic acid replaced by an ethylamide.
  • Impact: Aromaticity increases lipophilicity, altering membrane permeability.

Structural and Functional Analysis Table

Compound Name Key Structural Features Biological Implications
Target Compound (Deuterated) 3-Oxo, 5S-OH, tetradeuterio chain, (Z/E) double bonds Enhanced metabolic stability; precise receptor binding due to stereochemistry
Carboprost 3R,5S-OH, 3-methyl-octenyl Improved solubility and approved therapeutic efficacy
NPC319163 4-Oxo, 1S,5R stereochemistry Reduced receptor affinity due to strained conformation
Non-Deuterated Analog (7-[(1R,2R,3R)...]) 3R-OH, 5-oxo, no deuterium Shorter half-life; altered hydrogen bonding
Phenyl-Substituted Analog Phenylpentenyl side chain, ethylamide Increased lipophilicity; potential for oral administration

Research Findings and Implications

  • Deuterium Effects : The tetradeuterio substitution in the target compound significantly extends half-life by resisting CYP450-mediated oxidation, a finding supported by deuterated drug studies .
  • Stereochemistry : The 1R,2R,5S configuration optimizes prostaglandin receptor binding, as seen in Carboprost’s clinical success .
  • Side Chain Modifications : Hydrophobic groups (e.g., methyl in Carboprost) enhance membrane penetration, while polar groups (e.g., hydroxyls) improve solubility .

生物活性

(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid is a complex organic compound notable for its potential biological activities. This compound is a derivative of fatty acids and features multiple stereocenters and functional groups that suggest significant interactions within biological systems. The presence of deuterium isotopes indicates its utility in metabolic tracing and kinetic studies.

The molecular formula of the compound is C23H34O5C_{23}H_{34}O_{5} with a molecular weight of 394.5 g/mol. Its structural complexity includes hydroxyl groups and a cyclopentane moiety, which contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC23H34O5
Molecular Weight394.5 g/mol
CAS Number1224443-47-3
StereochemistryChiral

The biological activity of this compound can be attributed to its interaction with various biological targets such as enzymes and receptors. While specific mechanisms remain to be fully elucidated, preliminary studies suggest that it may influence metabolic pathways related to lipid metabolism and cellular signaling.

Pharmacological Effects

Research indicates that (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have shown potential in modulating inflammatory pathways by influencing eicosanoid synthesis.
  • Antioxidant Properties : The structural features may confer protective effects against oxidative stress.
  • Cell Signaling Modulation : It may act on pathways involved in cell growth and differentiation.

Case Studies

A number of studies have explored the biological implications of compounds structurally similar to (Z)-3,3,4,4-tetradeuterio...:

  • Study on Eicosanoid Production : A study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory eicosanoids in vitro.
  • Cell Culture Experiments : In cell culture models, the compound showed promise in reducing markers of oxidative stress and inflammation.
  • Metabolic Tracing Studies : Utilizing deuterated compounds has allowed researchers to trace metabolic pathways more accurately.

Research Findings

Recent findings highlight the following aspects regarding the compound's activity:

  • Enzyme Interactions : Preliminary data suggest interactions with glucosylceramidase enzymes which play a role in lipid metabolism.
  • Toxicity Profiles : Toxicity assessments indicate low acute toxicity with no significant carcinogenic effects observed in preliminary Ames tests.
Study Focus Findings
Eicosanoid SynthesisInhibition observed
Oxidative Stress MarkersReduction in cell culture models
Toxicity AssessmentLow acute toxicity

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Z)-3,3,4,4-tetradeuterio derivatives of prostaglandin analogs, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Stepwise Deuterium Incorporation : Use deuterated reagents (e.g., D₂O, CD₃OD) during key steps like cyclopentane ring formation or hydroxyl group deuteration. For example, replace protic solvents with deuterated analogs in acid-catalyzed reactions to achieve >95% isotopic purity .

  • Optimization Strategies : Vary catalysts (e.g., Pd/C for hydrogenation), temperature (20–40°C), and reaction time (12–48 hrs). Monitor deuteration efficiency via mass spectrometry (MS) and ²H NMR .

  • Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate intermediates .

    • Example Data Table :
StepReagentTemperature (°C)Time (hrs)Deuterium Incorporation (%)
1D₂O252498.5
2CD₃OD303696.2

Q. How can researchers confirm the structural integrity and stereochemistry of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use ¹H, ¹³C, and ²H NMR to verify deuterium placement and stereochemistry. For example, absence of ¹H signals at C3/C4 confirms deuteration, while NOESY correlations validate Z/E configurations .
  • High-Resolution MS : Confirm molecular formula (e.g., C₂₃H₂₈D₄O₆) with <2 ppm error .
  • Polarimetry : Measure specific rotation ([α]D²⁵) to confirm enantiomeric purity (e.g., [α]D²⁵ = +15.3° for (1R,2R,5S) configuration) .

Q. What storage conditions are critical for maintaining the stability of deuterated prostaglandin analogs?

  • Methodological Answer :

  • Temperature : Store at –80°C in amber vials to prevent thermal degradation.
  • Solubility : Dissolve in deuterated DMSO (DMSO-d₆) for long-term stability; avoid aqueous buffers at pH >7 to prevent hydrolysis .
  • Monitoring : Conduct stability assays via HPLC every 6 months to assess degradation (<5% over 2 years under recommended conditions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent deuteration loss .

Advanced Research Questions

Q. How do deuterium substitutions at C3/C4 influence the compound’s pharmacokinetics and metabolic resistance?

  • Methodological Answer :

  • Isotope Effects : Compare half-lives (t₁/₂) of deuterated vs. non-deuterated analogs in vitro (e.g., liver microsomes). Deuterium reduces CYP450-mediated oxidation, increasing t₁/₂ from 2.1 hrs (non-deut) to 4.8 hrs (deut) .
  • Metabolic Profiling : Use LC-MS/MS to identify deuterium-retaining metabolites (e.g., β-oxidation products) in hepatocyte assays .

Q. What experimental designs are suitable for resolving contradictory data on the compound’s receptor binding affinity?

  • Methodological Answer :

  • Cross-Validation : Combine surface plasmon resonance (SPR) and radioligand binding assays. For example, SPR may report Kd = 12 nM, while radioligand assays show Kd = 18 nM due to deuteration-induced conformational changes .
  • Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen bonding with EP3 receptor residues (e.g., Arg³¹⁰) to explain affinity discrepancies .

Q. How can researchers assess the ecological impact of this compound using OECD guidelines?

  • Methodological Answer :

  • Aquatic Toxicity : Perform OECD 201 (algae growth inhibition) and 211 (Daphnia reproduction) tests. EC₅₀ values >100 mg/L indicate low toxicity .
  • Biodegradation : Use OECD 301B (CO₂ evolution test) to measure mineralization rates (<20% in 28 days suggests persistence) .

Q. What strategies mitigate isotopic scrambling during large-scale synthesis?

  • Methodological Answer :

  • Low-Temperature Quenching : Halt reactions at –20°C to prevent proton exchange.
  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to hydroxyls before deuteration, reducing scrambling from 8% to <1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro-15-keto prostaglandin D2-d4
Reactant of Route 2
13,14-Dihydro-15-keto prostaglandin D2-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。